2-Hydroxybenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-ylhydrazone
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Overview
Description
2-Hydroxybenzaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-ylhydrazone is a complex organic compound with the molecular formula C19H20N4OS It is a derivative of benzothiophene and pyrimidine, and it features a hydrazone functional group
Preparation Methods
The synthesis of 2-Hydroxybenzaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-ylhydrazone typically involves the condensation reaction between 2-hydroxybenzaldehyde and 5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-ylhydrazine . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Hydroxybenzaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-ylhydrazone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-Hydroxybenzaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-ylhydrazone include:
- 5-Bromo-2-Hydroxybenzaldehyde 6-tert-pentyl-5,6,7,8-tetrahydro 1benzothieno[2,3-D]pyrimidin-4-ylhydrazone
- 3-Ethoxy-2-Hydroxybenzaldehyde 6-tert-pentyl-5,6,7,8-tetrahydro 1benzothieno[2,3-D]pyrimidin-4-ylhydrazone
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical properties and applications. The uniqueness of 2-Hydroxybenzaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-ylhydrazone lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C17H16N4OS |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-[(E)-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol |
InChI |
InChI=1S/C17H16N4OS/c22-13-7-3-1-5-11(13)9-20-21-16-15-12-6-2-4-8-14(12)23-17(15)19-10-18-16/h1,3,5,7,9-10,22H,2,4,6,8H2,(H,18,19,21)/b20-9+ |
InChI Key |
OWLSXQUCCNCTLB-AWQFTUOYSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C/C4=CC=CC=C4O |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=CC4=CC=CC=C4O |
Origin of Product |
United States |
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